1-[3-(4-Butan-2-ylphenoxy)propoxy]-2-methoxy-4-methylbenzene
Overview
Description
1-[3-(4-Butan-2-ylphenoxy)propoxy]-2-methoxy-4-methylbenzene is an organic compound characterized by its complex structure, which includes a butan-2-ylphenoxy group, a propoxy linkage, and a methoxy-methylbenzene core
Preparation Methods
The synthesis of 1-[3-(4-Butan-2-ylphenoxy)propoxy]-2-methoxy-4-methylbenzene typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-butan-2-ylphenol with 3-chloropropanol to form 3-(4-butan-2-ylphenoxy)propanol. This intermediate is then reacted with 2-methoxy-4-methylbenzyl chloride under basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-[3-(4-Butan-2-ylphenoxy)propoxy]-2-methoxy-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propoxy or methoxy groups are replaced by other functional groups using reagents like sodium hydroxide or alkyl halides.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[3-(4-Butan-2-ylphenoxy)propoxy]-2-methoxy-4-methylbenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(4-Butan-2-ylphenoxy)propoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-[3-(4-Butan-2-ylphenoxy)propoxy]-2-methoxy-4-methylbenzene can be compared with similar compounds such as 1-(4-butan-2-ylphenoxy)propan-2-yl acetate While both compounds share a similar phenoxy-propoxy structure, they differ in their functional groups and overall chemical properties
Similar compounds include:
- 1-(4-butan-2-ylphenoxy)propan-2-yl acetate
- 1-(4-butan-2-ylphenoxy)propan-2-yl alcohol
These compounds can be used as references to highlight the unique properties and applications of this compound.
Properties
IUPAC Name |
1-[3-(4-butan-2-ylphenoxy)propoxy]-2-methoxy-4-methylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-5-17(3)18-8-10-19(11-9-18)23-13-6-14-24-20-12-7-16(2)15-21(20)22-4/h7-12,15,17H,5-6,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZBYDQHUJNUOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OCCCOC2=C(C=C(C=C2)C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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